molecular formula H3O3PS B079935 Phosphorothioic acid CAS No. 13598-51-1

Phosphorothioic acid

Cat. No. B079935
CAS RN: 13598-51-1
M. Wt: 114.06 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-N
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Description

Phosphorothioic acid is a conjugate acid of a thiophosphate . It is a tautomer of a phosphorothioic O,O,S-acid .


Synthesis Analysis

Phosphorothioates can be synthesized by the direct and rapid conversion of primary and secondary alcohols to the corresponding phosphorothiolates . This method uses a coupling agent, the iminium salt prepared from N, N -dimethylthioformamide and Meerwein’s salt .


Molecular Structure Analysis

The molecular formula of Phosphorothioic acid is H3O3PS . The IUPAC name is trihydroxy (sulfanylidene)-λ 5 -phosphane . The InChIKey is RYYWUUFWQRZTIU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphorothioates have been used as intermediates in synthetic organic chemistry . They have been used as a protecting group during the synthesis of modified oligonucleotides . Other synthetic applications include serving as a convenient precursor for the construction of diverse classes of organophosphorus compounds .


Physical And Chemical Properties Analysis

Phosphorothioic acid has a molecular weight of 114.06 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass is 113.95405212 g/mol .

Scientific Research Applications

  • Therapeutic Oligonucleotides : Phosphorothioates are crucial in oligonucleotide therapeutic applications, offering resistance to nuclease degradation and enhancing cellular uptake and bioavailability. They are predominantly used in antisense methodologies targeting various RNAs including mRNA, microRNAs, and long noncoding RNAs (Eckstein, 2014).

  • Metal Binding and Biosensing : Phosphorothioate nucleic acids are used for probing metal binding in ribozymes and for biosensing applications. They are crucial in attaching DNA to surfaces and nanomaterials containing thiophilic metals like gold, silver, and cadmium (Saran, Huang, & Liu, 2021).

  • Pharmacology and Toxicology : Phosphorothioate compounds, like parathion, are metabolized by human liver enzymes, with significant involvement of cytochrome P450 isoforms. This has implications in pharmacology and toxicology (Mutch et al., 2003).

  • Cellular Uptake and Trafficking : The uptake and intracellular distribution of phosphorothioate antisense oligonucleotides are mediated by protein interactions, which are crucial for their therapeutic potency (Crooke et al., 2017).

  • Molecular Biology Applications : Phosphorothioate analogues of nucleoside triphosphates are used in molecular biology for site-directed mutagenesis and DNA sequencing due to their stability against nuclease degradation and favorable chemical properties (Eckstein & Gish, 1989).

  • Radiation Protection : Phosphorothioate agents, such as WR-compounds, are explored for their potential in radioprotection, particularly in clinical settings for cancer patients undergoing therapy (Weiss, 1997).

  • Pesticide Detoxification : Electrochemical detoxification of phosphorothioate pesticides is a promising method for addressing environmental pollution caused by these compounds (Vlyssides et al., 2005).

Safety And Hazards

Inhaling Phosphorothioic Acid can irritate the nose, throat, and lungs . High exposure can damage the heart causing irregular heartbeat (arrhythmia) . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs .

Future Directions

Recent developments in the stereoselective preparation of P-chiral phosphorothioate diesters have provided a superior entry to S-aryl phosphorothioates in a stereopure form . This has led to a renewed interest in alkali metal sources of H2P, which are proving to be useful synthons for chemistry across the periodic table .

properties

IUPAC Name

trihydroxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYWUUFWQRZTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10101-88-9 (tri-hydrochloride salt)
Record name Thiophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8074948
Record name Phosphorothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid

CAS RN

13598-51-1
Record name Thiophosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13598-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHOROTHIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorothioic acid
Reactant of Route 2
Phosphorothioic acid

Citations

For This Compound
2,170
Citations
TH Handley - Analytical Chemistry, 1963 - ACS Publications
… The effect of di-n-butyl phosphorothioic acid concentration … Therefore, reaction of di-n-butyl phosphorothioic acid with a … Thus, the reaction of di-n-butyl phosphorothioic acid with any …
Number of citations: 75 pubs.acs.org
M Kerzhentsev, C Guillard, JM Herrmann, P Pichat - Catalysis Today, 1996 - Elsevier
… Mass spectrum (A) corresponding to the GC peak attributed to phosphorothioic acid, O,O,S-… The formations of 3-methyl-4nitroanisole and of phosphorothioic acid O,O,Strimethylester …
Number of citations: 136 www.sciencedirect.com
VP Hollander - The enzymes, 1971 - Elsevier
… The hydrolysis of the 0-substituted monoesters of phosphorothioic acid (ROPO, SKH … phosphorothioic acid (Table 11) but did hydrolyze 0-substituted monoesters of phosphorothioic acid …
Number of citations: 282 www.sciencedirect.com
EM Thain - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
Measurements have been made of the rates of hydrolysis of triethyl phosphorotrithiolate and phosphate under acidic, neutral, and alkaline conditions. It has been shown, by isolation of …
Number of citations: 25 pubs.rsc.org
M Andrei, V Bjørnstad, G Langli, C Rømming… - Organic & …, 2007 - pubs.rsc.org
… low diastereoselectivity, however, and the diastereomers were separated by chromatography, and each isomer was separately converted into the corresponding phosphorothioic acid in …
Number of citations: 14 pubs.rsc.org
H Neumann, L Boross, E Katchalski - Journal of Biological Chemistry, 1967 - Elsevier
Alkaline phosphatase from Escherichia coli catalyzes the hydrolysis of S-substituted monoesters of phosphorothioic acid of the type RSPO 3 Na 2 (R = —CH 2 CH 2 NH 2 ,—CH 2 CH 2 …
Number of citations: 40 www.sciencedirect.com
H Neumann - European Journal of Biochemistry, 1969 - Wiley Online Library
… monoesters of phosphorothioic acid and that the and Neumann [Z] have shown that alkaline phos- kinetics of the hydrolysis resemble that of the hyphatases catalyze the hydrolysis of S-…
Number of citations: 27 febs.onlinelibrary.wiley.com
P Mushak, JE Coleman - Biochemistry, 1972 - ACS Publications
… The hydrolysis of an O ester of phosphorothioic acid, p-phenylazophenyl phosphorothioate (I), by alkaline phosphatase of Escherichia coli is reported. Kinetics of hydrolysis of I and its …
Number of citations: 37 pubs.acs.org
A Moretto, M Bertolazzi, M Lotti - Toxicology and applied pharmacology, 1994 - Elsevier
… We report here that phosphorothioic acid 0-(2-chloro2,3,3-trifluorocyclobutyl) O-ethyl S-propyl ester (KBR2822) (Fig. 1), when given to hens at doses which did not inhibit NTE, promoted …
Number of citations: 43 www.sciencedirect.com
RD Issels, A Nagele - Cancer research, 1989 - AACR
We recently found that exposure of cells to different aminothiols promotes cystine uptake and leads to an increase of cellular glutathione by new biosynthesis (Issels et al., Biochem. …
Number of citations: 39 aacrjournals.org

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